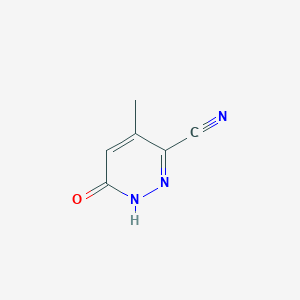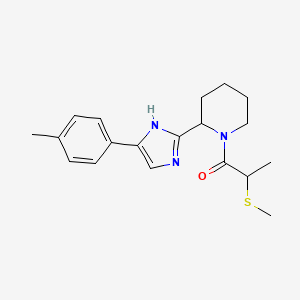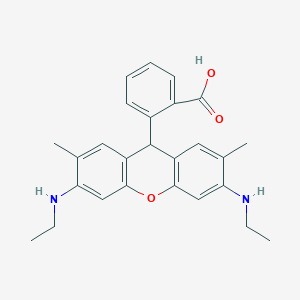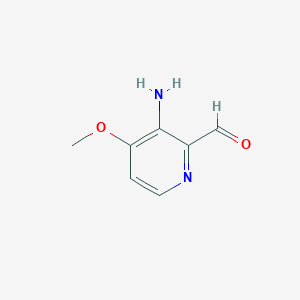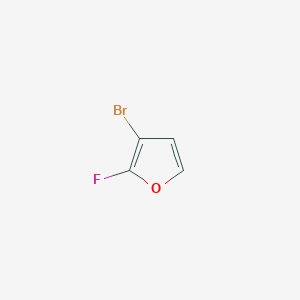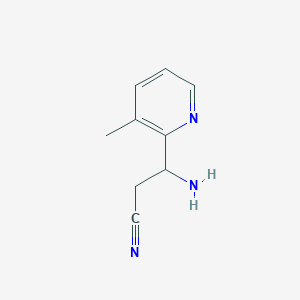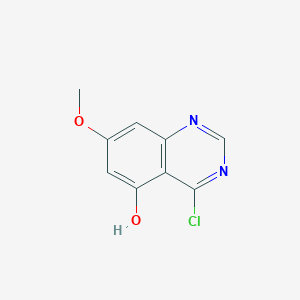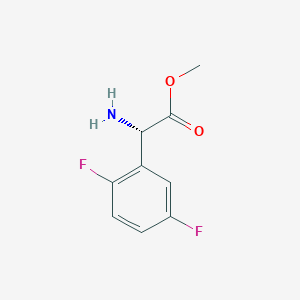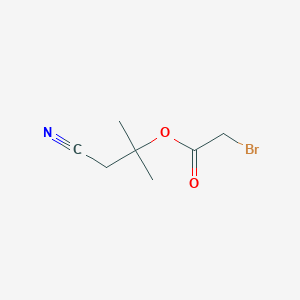amine](/img/structure/B12965911.png)
[(2-Bromopyridin-3-yl)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromopyridin-3-yl)methylamine is an organic compound that features a bromopyridine moiety attached to a methylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromopyridin-3-yl)methylamine typically involves the reaction of 2-bromopyridine-3-carbaldehyde with methylamine. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction conditions generally include a solvent like methanol or ethanol, and the reaction is performed at room temperature.
Industrial Production Methods
Industrial production of (2-Bromopyridin-3-yl)methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromopyridin-3-yl)methylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cyclization reactions can produce complex heterocyclic structures .
Wissenschaftliche Forschungsanwendungen
(2-Bromopyridin-3-yl)methylamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a building block for molecules that can interact with biological targets.
Wirkmechanismus
The mechanism of action of (2-Bromopyridin-3-yl)methylamine involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions, while the methylamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-2-bromopyridine: Another bromopyridine derivative used in similar applications.
N-(Pyridin-2-yl)amides: Compounds with a pyridine moiety that exhibit different biological activities.
Uniqueness
(2-Bromopyridin-3-yl)methylamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C7H9BrN2 |
|---|---|
Molekulargewicht |
201.06 g/mol |
IUPAC-Name |
1-(2-bromopyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H9BrN2/c1-9-5-6-3-2-4-10-7(6)8/h2-4,9H,5H2,1H3 |
InChI-Schlüssel |
ZDAYWNRMGZIUAE-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=C(N=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


